molecular formula C12H11Cl2N3O2 B3095500 Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264043-82-4

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3095500
CAS No.: 1264043-82-4
M. Wt: 300.14 g/mol
InChI Key: XKNRPCYUDSRDKJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group, an amino group, and a dichlorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors One common method involves the reaction of ethyl 3-oxo-3-(3,4-dichlorophenyl)propanoate with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-2-carboxylate: Another positional isomer.

    Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxamide: Similar structure with a carboxamide group instead of a carboxylate group.

Uniqueness

Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dichlorophenyl group and the position of the carboxylate group can significantly impact its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

ethyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)10-6-11(15)17(16-10)7-3-4-8(13)9(14)5-7/h3-6H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNRPCYUDSRDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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